REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([CH2:7]O)[S:5][CH:6]=1.S(Cl)([Cl:11])=O>C1(C)C=CC=CC=1>[ClH:11].[Cl:11][CH2:7][C:4]1[S:5][CH:6]=[C:2]([CH3:1])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.423 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)CO
|
Name
|
|
Quantity
|
0.478 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1SC=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.427 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |